

Application Notes and Protocols: Reaction of 2-(Methylsulfonyl)ethanol with Aryl Fluorides

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)ethanol

Cat. No.: B046698

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of **2-(Methylsulfonyl)ethanol** with electron-deficient aryl fluorides provides a mild and efficient method for the synthesis of the corresponding aryl ethers. This process proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the alkoxide generated from **2-(Methylsulfonyl)ethanol** displaces the fluoride on the aromatic ring.^{[1][2]} This method is particularly useful as it operates under gentle, room temperature conditions, avoiding the harsh reagents and high temperatures often required for similar transformations.^[1] The resulting 2-(methylsulfonyl)ethyl ether can then be readily converted to a phenol, making this a valuable two-step process for the synthesis of phenols from aryl fluorides.^{[1][2]}

The efficiency of the reaction is highly dependent on the electronic nature of the aryl fluoride, with electron-withdrawing groups in the ortho and para positions significantly enhancing the reaction rate and yield.^[1] This is a characteristic feature of the SNAr mechanism, which involves the formation of a stabilized Meisenheimer intermediate.^[3]

Reaction Principle

The reaction is initiated by the deprotonation of **2-(Methylsulfonyl)ethanol** using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then attacks the electron-deficient aryl fluoride at the carbon atom bearing the fluorine atom. This addition step forms a resonance-stabilized carbanionic intermediate known

as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the elimination of the fluoride ion, yielding the aryl 2-(methylsulfonyl)ethyl ether product.

Reaction Scheme

Caption: General reaction scheme for the SNAr of aryl fluorides with **2-(Methylsulfonyl)ethanol**.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the reaction of various para-substituted aryl fluorides with **2-(Methylsulfonyl)ethanol** in the presence of sodium hydride in DMF. The reactions were typically quenched after 2 hours.[\[1\]](#)

Entry	Aryl Fluoride	Product	Yield (%)
1	4-Fluoronitrobenzene	4-Nitrophenyl 2-(methylsulfonyl)ethyl ether	95
2	4-Fluorobenzonitrile	4-Cyanophenyl 2-(methylsulfonyl)ethyl ether	85
3	4-Fluorobenzoyl chloride	4-(2-(Methylsulfonyl)ethoxy)benzoyl chloride	70
4	Methyl 4-fluorobenzoate	Methyl 4-(2-(methylsulfonyl)ethoxy)benzoate	78
5	4-Fluorobenzoic acid	No reaction	0

Experimental Protocols

General Procedure for the Reaction of Aryl Fluorides with **2-(Methylsulfonyl)ethanol**[\[1\]](#)

This protocol is based on the method described by Rogers and Green.

Materials:

- Aryl fluoride (1.0 equiv)
- **2-(Methylsulfonyl)ethanol** (1.5 equiv)
- Sodium hydride (NaH, 60% dispersion in mineral oil) (3.0 equiv)
- Anhydrous N,N-Dimethylformamide (DMF)
- 0.1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Nitrogen or Argon inert atmosphere setup
- Syringes
- Separatory funnel
- Rotary evaporator
- Chromatography column

Protocol:

- Reaction Setup:

- To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl fluoride (1.0 equiv).
- Dissolve the aryl fluoride in anhydrous DMF (to make a 0.66 M solution).
- Add **2-(methylsulfonyl)ethanol** (1.5 equiv) to the stirring solution.
- Cool the reaction mixture to 0 °C using an ice bath.

- Reaction Execution:

- Carefully add sodium hydride (3.0 equiv, 60% dispersion in mineral oil) portion-wise to the cooled reaction mixture. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in a fume hood. Hydrogen gas is evolved.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Work-up:

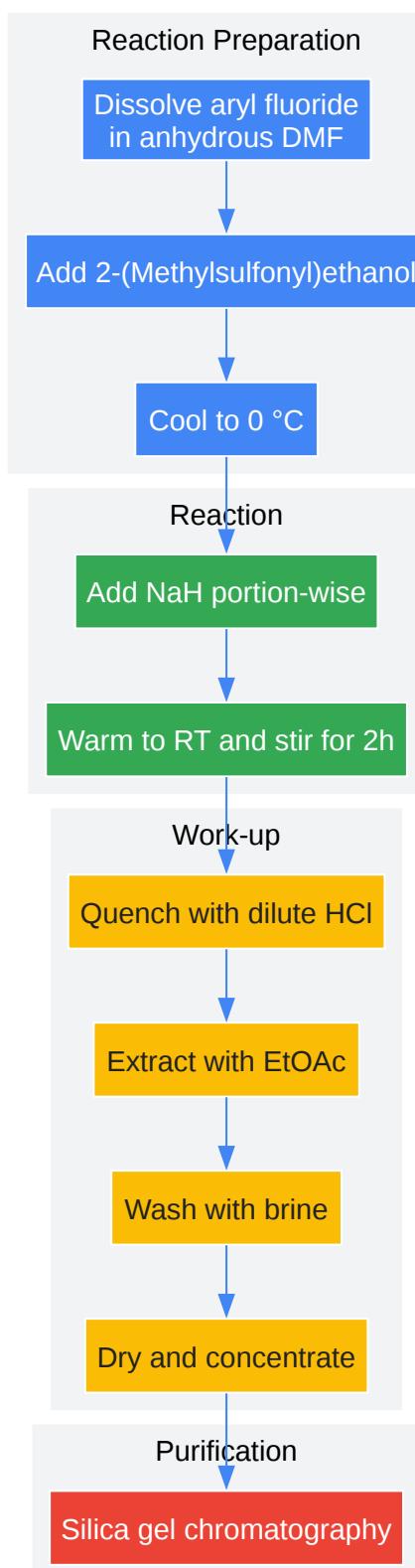
- Upon completion, carefully quench the reaction by the slow addition of 0.1 M HCl at 0 °C.
- Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

- Purification:

- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl 2-(methylsulfonyl)ethyl ether.

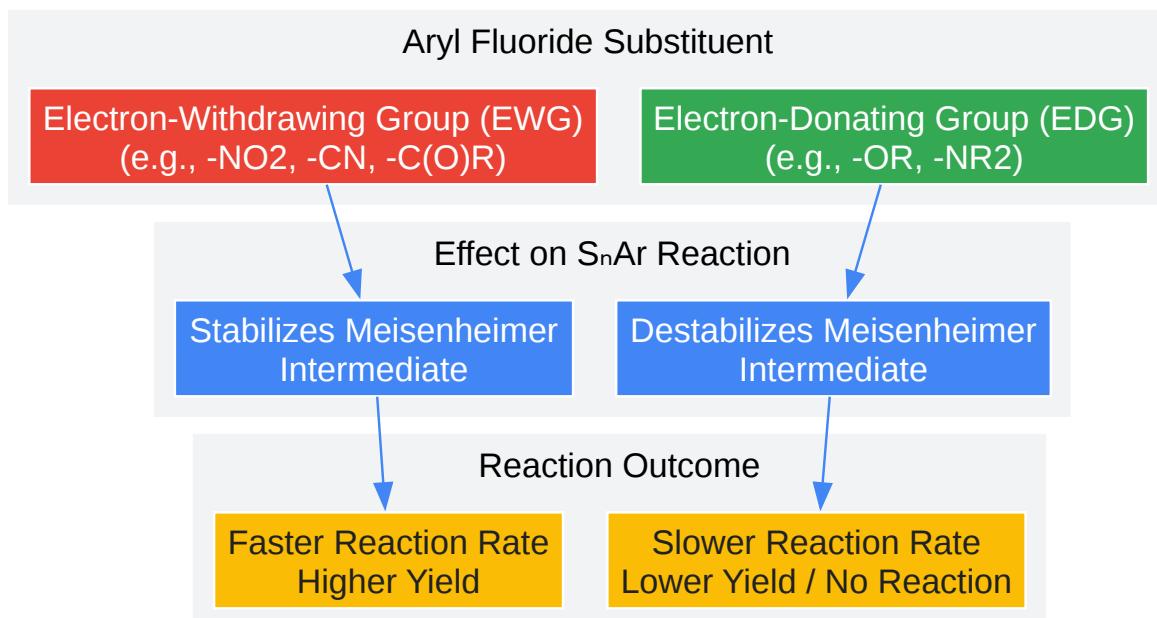
Visualizations

Experimental Workflow

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Caption: Experimental workflow for the synthesis of aryl 2-(methylsulfonyl)ethyl ethers.

Logical Relationship: Substituent Effect on Reactivity



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References

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